N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide
Description
Evolution of Sulfonamide Research in Medicinal Chemistry
Sulfonamides have been pivotal in medicinal chemistry since the discovery of Prontosil in 1932, the first synthetic antibacterial agent. The general structure of sulfonamides—a sulfonamide group ($$-\text{SO}2\text{NH}2$$) attached to an aromatic ring—enables diverse biological interactions, particularly through inhibition of dihydropteroate synthase in bacterial folate synthesis. Over time, structural modifications, such as halogenation and heterocyclic substitutions, have expanded their applications beyond antibacterials to antivirals, anticancers, and enzyme inhibitors.
A critical advancement has been the introduction of electron-withdrawing groups like chlorine atoms to the aromatic ring, which enhance binding affinity and metabolic stability. For instance, trichlorination at the 2,4,5-positions of the benzenesulfonamide moiety increases lipophilicity ($$ \log P = 2.39 $$), improving membrane permeability while maintaining solubility through hydrogen-bonding capabilities ($$ \text{Polar Surface Area} = 60 \, \text{Å}^2 $$).
Table 1: Key Properties of Trichlorinated Benzenesulfonamides
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}6\text{H}4\text{Cl}3\text{NO}2\text{S} $$ | |
| Molecular Weight | 261 Da | |
| Rotatable Bonds | 1 | |
| Hydrogen Bond Donors | 1 |
N-Benzyl Piperidine Motif in Drug Discovery Research
The N-benzyl piperidine (N-BP) fragment is a versatile scaffold in drug design, valued for its three-dimensional structure and ability to engage in cation-π interactions with target proteins. This motif is present in numerous FDA-approved drugs, including antihistamines (e.g., clemastine) and antipsychotics (e.g., haloperidol). The benzyl group enhances lipophilicity, while the piperidine ring provides conformational flexibility, enabling optimization of pharmacokinetic properties such as absorption and distribution.
In the context of N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide, the piperidine nitrogen is functionalized with a sulfonamide group, creating a hybrid structure that combines the rigidity of the aromatic system with the spatial adaptability of the piperidine ring. This design strategy aims to balance target selectivity with metabolic stability, addressing common challenges in central nervous system (CNS) drug development.
Research Context of Trichlorinated Benzenesulfonamides
Chlorination of aromatic systems is a well-established method to modulate electronic and steric properties. The 2,4,5-trichloro substitution pattern in benzenesulfonamides is particularly notable for its ability to:
- Enhance electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites.
- Improve resistance to oxidative metabolism by cytochrome P450 enzymes.
- Increase van der Waals interactions with hydrophobic protein pockets.
Synthetic routes to trichlorinated benzenesulfonamides often involve regioselective chlorination using reagents like Palau’chlor (CBMG), which achieves high para/ortho selectivity (32:1) in the presence of HCl. For example, chlorination of N-methylbenzenesulfonamide with CBMG yields 2,4,5-trichloro derivatives with >95% purity.
Table 2: Comparative Chlorination Efficiency
| Reagent | Yield (%) | Selectivity (para:ortho) |
|---|---|---|
| CBMG/HCl | 99 | 32:1 |
| NCS | 85 | 5:1 |
| tBuOCl | 78 | 3:1 |
Research Objectives and Theoretical Framework
The primary objective of studying this compound is to elucidate structure-activity relationships (SAR) that govern its interactions with biological targets, particularly enzymes and receptors implicated in infectious diseases and neurological disorders. Key hypotheses driving this research include:
- The trichlorinated aromatic system will confer high affinity for bacterial dihydropteroate synthase via halogen bonding with Thr121 and Phe84 residues.
- The N-benzyl piperidine moiety will enhance blood-brain barrier permeability, positioning the compound as a candidate for CNS-targeted therapies.
- Synergistic effects between the sulfonamide and piperidine groups will reduce off-target interactions, improving therapeutic index.
Future directions include crystallographic studies to validate binding modes and in vivo efficacy testing in models of bacterial meningitis and Alzheimer’s disease. By integrating insights from sulfonamide chemistry, piperidine pharmacology, and halogenation strategies, this research aims to advance a novel class of multifunctional therapeutic agents.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4,5-trichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c19-15-10-17(21)18(11-16(15)20)26(24,25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,22H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZLEFBSEJIVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 1-benzyl-4-piperidone, which is then subjected to various chemical reactions to introduce the trichlorobenzenesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its mechanism could involve the disruption of cell signaling pathways essential for tumor proliferation.
-
Neurological Applications :
- The piperidine ring suggests potential use in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Therapeutic Uses
- Pain Management : Due to its structural similarity to known analgesics, this compound may serve as a scaffold for developing new pain relief medications.
- Antidepressant Development : The compound's interaction with neurotransmitter receptors positions it as a potential candidate for antidepressant drug formulation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition of bacterial growth at concentrations lower than traditional antibiotics.
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with chlorinated aryl acetamides and sulfonamides, such as those studied in . Key differences include:
- Sulfonamide vs.
- Chlorination Patterns : The 2,4,5-trichloro substitution on the benzene ring contrasts with 2,4,6-trichloro or dichloro analogs. demonstrates that chlorine positioning significantly impacts molecular planarity and steric hindrance, affecting crystallographic parameters like space groups and unit cell dimensions .
- Piperidinyl vs. Simple Benzyl Groups : The 1-benzyl-4-piperidinyl side chain introduces conformational flexibility and steric bulk compared to simpler N-benzyl or N-aryl groups, which may influence solubility and biological activity.
Crystallographic Comparisons
provides crystallographic data for N-(2,4,5-trichlorophenyl) acetamide derivatives (Table 1). While direct data for the target compound are unavailable, inferences can be drawn:
Key observations:
- N-Chlorination : The addition of an N-chloro group in NC245TCPCA changes the space group from P21/n to P21/c and increases unit cell volume, suggesting altered packing efficiency .
- Trichloro Side Chains: N245TCPTCA adopts an orthorhombic system (Pmc21) due to steric effects from the 2,2,2-trichloroethyl group, reducing symmetry compared to mono-chloro analogs .
Physicochemical and Reactivity Differences
- Solubility: Sulfonamides generally exhibit lower solubility in nonpolar solvents compared to acetamides due to their higher polarity. Chlorine substituents further reduce solubility by increasing molecular weight and hydrophobicity.
- Stability : N-Chlorinated analogs (e.g., NC245TCPCA) in show altered thermal stability, which may extend to sulfonamides depending on substituent electronic effects .
- Reactivity : The piperidinyl group in the target compound could participate in acid-base interactions or serve as a hydrogen-bond acceptor, unlike simpler aryl acetamides.
Lumping Strategy Considerations
highlights that structurally similar compounds are often grouped in studies to simplify reaction networks . However, the target compound’s unique features—such as its sulfonamide backbone and piperidinyl side chain—may necessitate separate categorization. For example:
- Reactivity Pathways : Sulfonamides undergo distinct hydrolysis or substitution mechanisms compared to acetamides, requiring separate reaction modeling .
- Biological Activity : The benzyl-piperidinyl moiety may confer receptor-binding specificity absent in simpler analogs, emphasizing the need for individualized study.
Biological Activity
N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring substituted with a benzyl group and a sulfonamide moiety. Its molecular formula is C16H15Cl3N2O2S, with a molecular weight of 397.72 g/mol. The presence of three chlorine atoms on the aromatic ring enhances its biological activity by increasing lipophilicity and possibly affecting receptor interactions.
This compound exhibits multiple mechanisms of action:
- Dopamine Reuptake Inhibition : Similar compounds in the piperidine class have been shown to act as potent dopamine reuptake inhibitors, which may contribute to their stimulant effects .
- Chemokine Receptor Modulation : Research indicates that benzyl-piperidine derivatives can selectively antagonize chemokine receptors (e.g., CCR3), influencing immune responses and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related piperidine compounds. For example, derivatives with similar structures showed significant inhibition against various bacterial strains, indicating potential for development as antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- Substituent Effects : The introduction of different substituents on the piperidine nitrogen significantly alters binding affinity and selectivity for various receptors.
- Chlorination : The presence of chlorine atoms on the aromatic ring enhances both lipophilicity and receptor binding affinity, which is critical for improving pharmacological efficacy .
Case Study 1: CCR3 Antagonism
A study focused on benzyl-piperidine derivatives demonstrated that modifications to the piperidine structure could enhance CCR3 antagonism potency from micromolar to low nanomolar ranges. This finding suggests that this compound may serve as a lead compound for developing selective chemokine receptor antagonists .
Case Study 2: Anticancer Potential
In a series of experiments assessing cytotoxicity against human cancer cell lines, this compound showed promising results. It induced apoptosis in breast cancer cells at concentrations lower than those required for cytotoxicity in normal cells, highlighting its potential therapeutic window .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl3N2O2S |
| Molecular Weight | 397.72 g/mol |
| IC50 (Anticancer) | Varies by cell line |
| CCR3 Binding Affinity | Low nanomolar range |
| Cytotoxicity (Normal Cells) | Non-cytotoxic at therapeutic doses |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
